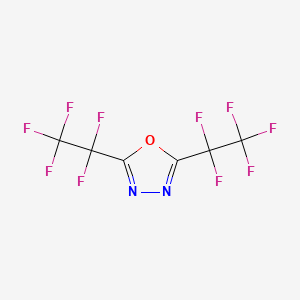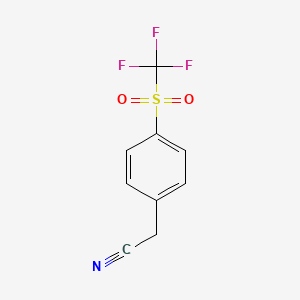
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is an organic compound with the molecular formula C8H9BrO2 It is a derivative of ethanimidamide, where the hydrogen atoms are substituted with a 4-bromophenoxy group and a hydroxy group
Wirkmechanismus
Target of Action
Related compounds such as n-(2-aminophenyl)-2-(4-bromophenoxy)acetamide have been studied for their anti-cancer properties , suggesting potential targets could be cancer-related proteins or pathways.
Biochemical Pathways
Given the potential anti-cancer properties of related compounds , it’s possible that this compound may affect pathways related to cell proliferation, apoptosis, or DNA repair.
Result of Action
Based on the potential anti-cancer properties of related compounds , it’s possible that this compound may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide typically involves the reaction of 4-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)ethyl acetate. This intermediate is then hydrolyzed to yield 2-(4-bromophenoxy)ethanol. The final step involves the reaction of 2-(4-bromophenoxy)ethanol with hydroxylamine hydrochloride to form this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding amines or alcohols.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: The major products are oxides or ketones.
Reduction: The major products are amines or alcohols.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenoxy)ethanol: Similar in structure but lacks the hydroxy group on the ethanimidamide moiety.
4-Bromophenol: Contains the bromophenoxy group but lacks the ethanimidamide moiety.
2-(4-Bromophenoxy)acetohydrazide: Contains a hydrazide group instead of the hydroxy-ethanimidamide moiety.
Uniqueness
2-(4-Bromophenoxy)-N-hydroxy-ethanimidamide is unique due to the presence of both the 4-bromophenoxy group and the hydroxy-ethanimidamide moiety. This combination imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Eigenschaften
IUPAC Name |
2-(4-bromophenoxy)-N'-hydroxyethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O2/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZSOFHFVHKRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=NO)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1OC/C(=N/O)/N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332740.png)
![(2S)-Bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B6332741.png)


![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanamine dihydrochloride](/img/structure/B6332761.png)

